molecular formula C20H21N7O3 B606687 Ciforadenant CAS No. 1202402-40-1

Ciforadenant

Katalognummer: B606687
CAS-Nummer: 1202402-40-1
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: KURQKNMKCGYWRJ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Renal Cell Carcinoma (RCC)
    • Combination Therapy : Ciforadenant is being evaluated in combination with ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) in a Phase 1b/2 clinical trial. Preliminary results indicate that this combination therapy enhances progression-free survival (PFS) compared to historical controls. In one study, patients receiving this compound along with nivolumab and ipilimumab demonstrated a median PFS of 5.8 months, with an overall survival probability of 90% at 25 months .
    • Monotherapy : As a standalone treatment, this compound has shown a median PFS of 4.1 months in patients with advanced RCC who were refractory to prior therapies .
  • Non-Small Cell Lung Cancer (NSCLC)
    • In a Phase 1b/2 study, this compound was combined with atezolizumab (a PD-L1 inhibitor) for patients with resistant/refractory NSCLC. The results indicated improved disease control rates compared to chemotherapy, with a median overall survival of 11.5 months for the combination group versus 9.4 months for the control group . Notably, patients receiving the combination therapy exhibited fewer severe adverse events compared to those treated with chemotherapy.
  • Metastatic Castration-Resistant Prostate Cancer (mCRPC)
    • Recent findings suggest that this compound may help overcome resistance to anti-PD-1 therapies in mCRPC models. In preclinical studies, treatment with this compound led to reduced infiltration of immunosuppressive macrophages and enhanced sensitivity to anti-PD-1 therapy . Early clinical data from patients treated with this compound showed promising results in terms of PSA reduction and overall survival.

Table 1: Summary of Clinical Trials Involving this compound

Study TypeCancer TypeTreatment RegimenMedian PFSOverall Survival RateNotable Outcomes
Phase 1b/2RCCThis compound + Ipilimumab + Nivolumab5.8 months90% at 25 monthsEnhanced response rates
Phase 1b/2NSCLCThis compound + AtezolizumabNot specified11.5 months vs 9.4 months (chemo)Improved disease control
Phase 1/1bmCRPCThis compound as MonotherapyNot specifiedNot specifiedPSA reductions in patients

Notable Findings

  • In RCC trials, significant tumor regression was observed even in heavily pre-treated patients, highlighting this compound's potential as an effective therapy for those who have exhausted other treatment options .
  • The Adenosine Gene Signature has been identified as a biomarker that may predict response to this compound treatment, facilitating patient selection for clinical trials .

Biochemische Analyse

Biochemical Properties

Ciforadenant plays a significant role in biochemical reactions by interacting with adenosine 2A receptors (A2ARs) on immune cells . It competes with adenosine, a product of ATP hydrolysis, for binding to A2ARs . This interaction can modulate the immune response within the tumor microenvironment .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By binding to A2ARs on immune cells, this compound can block the immunosuppressive effects of adenosine in the tumor microenvironment .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with A2ARs . It acts as an antagonist, blocking the binding and signaling of adenosine . This can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the adenosine signaling pathway . It interacts with A2ARs, which are part of this pathway . The effects of this compound on metabolic flux or metabolite levels are currently being studied .

Transport and Distribution

It is known to bind to A2ARs on the surface of immune cells

Subcellular Localization

Current knowledge suggests that it binds to A2ARs on the surface of immune cells , but more information is needed to understand its complete subcellular localization .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für Ciforadenant beinhalten die Herstellung eines kleinen Moleküls, das effektiv an Adenosin-2A-Rezeptoren binden kann. Die industriellen Produktionsmethoden für this compound sind nicht allgemein veröffentlicht, aber es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die ihre Potenz und Selektivität gewährleisten .

Analyse Chemischer Reaktionen

Ciforadenant durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv und reversibel an Adenosin-2A-Rezeptoren auf Immunzellen bindet. Diese Bindung blockiert die immunsuppressiven Wirkungen von Adenosin im Tumormikromilieu, wodurch die Aktivierung und Proliferation von T-Zellen und anderen Immunzellen verstärkt wird . Zu den beteiligten molekularen Zielen und Pfaden gehört der Adenosin-2A-Rezeptor-Signalweg, der eine entscheidende Rolle bei der Immunmodulation spielt .

Vergleich Mit ähnlichen Verbindungen

Ciforadenant ist einzigartig in seiner hohen Selektivität und Potenz für Adenosin-2A-Rezeptoren. Zu den ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem vielversprechenden Kandidaten für die Verbesserung der Krebsimmuntherapie macht .

Biologische Aktivität

Ciforadenant (CPI-444) is an investigational small molecule designed to target the adenosine A2A receptor (A2AR), which plays a significant role in the immune suppression observed in various cancers. By inhibiting this receptor, this compound aims to enhance anti-tumor immunity, making it a promising candidate for combination therapies in cancer treatment.

This compound selectively and reversibly binds to A2ARs on T lymphocytes and other immune cells, disrupting the immunosuppressive effects of adenosine in the tumor microenvironment (TME). Adenosine, a metabolite of ATP, accumulates in the TME and binds to A2ARs, leading to decreased T cell activation and proliferation. This mechanism is crucial in tumors such as renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC), where adenosine contributes to immune evasion by promoting tumor-associated myeloid cells like macrophages and myeloid-derived suppressor cells (MDSCs) .

Phase 1b/2 Trials

Recent clinical trials have demonstrated this compound's potential as a therapeutic agent.

  • Renal Cell Carcinoma (RCC) : In a Phase 1b/2 trial combining this compound with ipilimumab and nivolumab, patients showed a median progression-free survival (mPFS) of 4.1 months as monotherapy and 5.8 months when combined with PD-L1 blockade using atezolizumab. The overall survival probability at 25 months was reported at 90% .
  • Non-Small Cell Lung Cancer (NSCLC) : Another study presented data showing that patients treated with this compound in combination with atezolizumab had an mOS of 11.5 months , compared to 9.4 months for those receiving chemotherapy. Notably, 11 out of 15 patients showed disease control lasting over six months .

Preclinical Studies

Preclinical studies have provided insights into this compound's biological activity:

  • Synergy with Immune Checkpoint Inhibitors : this compound has shown enhanced efficacy when combined with anti-PD-1 and anti-CTLA-4 therapies. In murine models, it increased the production of pro-inflammatory cytokines and chemokines, thereby promoting Th1 cell responses .
  • Impact on Myeloid Cells : Treatment with this compound has been associated with reduced infiltration of immunosuppressive myeloid cells like SPP1+ macrophages in tumors, indicating a shift towards a more favorable immune environment .

Data Summary

The following table summarizes key clinical findings from studies involving this compound:

Study Type Combination Therapy mPFS/OS Patient Response Rate
Phase 1b/2 RCC TrialThis compound + Ipilimumab + NivolumabmPFS: 5.8 monthsNotable response rates
Phase 1b NSCLC TrialThis compound + AtezolizumabmOS: 11.5 months73% disease control >6 months
Preclinical StudiesThis compound + Anti-PD-1Enhanced Th1 responseReduced MDSC infiltration

Eigenschaften

IUPAC Name

7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURQKNMKCGYWRJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202402-40-1
Record name Ciforadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciforadenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CIFORADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Ciforadenant exert its anti-tumor effects?

A1: this compound functions by selectively and reversibly binding to Adenosine A2A Receptors (ADORA2A) found on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] Within the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of immune cells by binding to these A2A receptors. This compound effectively blocks this adenosine-mediated immunosuppression, allowing the immune system to mount a more robust attack against tumor cells. [, ]

Q2: What is the connection between adenosine, tumor metabolism, and this compound's mechanism of action?

A2: Renal cell carcinoma (RCC) exhibits high glycolytic activity, leading to increased adenosine triphosphate (ATP) production. To sustain their rapid proliferation, RCC cells export ATP, which is subsequently hydrolyzed to adenosine by CD39/CD73 enzymes in the TME. [] This accumulation of adenosine contributes to the immunosuppressive environment, hindering effective anti-tumor responses. By blocking A2A receptors, this compound counteracts this immunosuppressive effect, potentially enhancing the efficacy of existing immunotherapies like CTLA4 and PD1 blockade. []

Q3: What evidence supports the use of this compound in combination with other immunotherapies?

A3: Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of combined CTLA4 and PD1 blockade. In some instances, this triple combination therapy even led to the complete elimination of established tumors in preclinical models. [] Furthermore, a first-in-human study revealed that this compound, in combination with the anti-PD-L1 antibody atezolizumab, demonstrated safety and promising activity in patients with RCC. This combination therapy yielded a median progression-free survival (mPFS) of 5.8 months and a remarkable 90% overall survival probability at 25 months. []

Q4: What is the significance of CD68+ tumor-associated myeloid cells in relation to this compound's activity?

A4: Research suggests that CD68+ tumor-associated myeloid cells within the TME might be key targets of adenosine-induced gene products. [] These cells likely play a role in mediating the immunosuppressive effects of adenosine. Interestingly, the presence of these cells and their associated gene expression signature in pre-treatment tumor biopsies could potentially serve as a predictor of response to this compound therapy in RCC patients. [] This finding highlights the importance of understanding the interplay between the tumor microenvironment, adenosine signaling, and immune cell populations for optimizing cancer treatment strategies.

Q5: What insights do clinical trials provide about the potential of this compound in cancer treatment?

A5: Early-phase clinical trials investigating this compound have demonstrated encouraging results in patients with treatment-refractory RCC. One such trial, focusing on individuals with advanced RCC who had progressed on previous therapies, showed promising tumor regression, disease control, and survival benefits with this compound monotherapy. [] Furthermore, the combination of this compound with atezolizumab in a different cohort of patients with advanced RCC showed noteworthy clinical responses, including in individuals who had progressed on PD-(L)1 inhibitors. [] These findings highlight the potential of this compound, both as a single agent and in combination therapies, for treating RCC and potentially other cancer types. Further investigation in larger and later-phase clinical trials is warranted to confirm these findings and establish the optimal therapeutic strategies for this novel immunotherapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.